Imunovir; Delimmun; Groprinosin

HIV immunomodulation AIDS progression delay randomized placebo-controlled trial

Inosine pranobex (IP; CAS 36703-88-5; synonyms: isoprinosine, methisoprinol, inosine acedoben dimepranol) is a synthetic, multi-component immunomodulatory antiviral agent composed of inosine and the p-acetamidobenzoate salt of N,N-dimethylamino-2-propanol in a precisely defined 1:3 molar ratio, with the complete molecular formula C₅₂H₇₈N₁₀O₁₇ and molecular weight 1115.23 g/mol. First synthesized in the 1970s, IP does not act as a direct virucidal or viral replication inhibitor; instead, its antiviral and antitumour activities in vivo are secondary to a host-directed immunomodulating effect involving enhanced T-lymphocyte proliferation, natural killer (NK) cell cytotoxicity, and pro-inflammatory cytokine production (IL-1, IL-2, IFN-γ).

Molecular Formula C52H78N10O17
Molecular Weight 1115.2 g/mol
Cat. No. B14800068
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameImunovir; Delimmun; Groprinosin
Molecular FormulaC52H78N10O17
Molecular Weight1115.2 g/mol
Structural Identifiers
SMILESCC(CN(C)C)O.CC(CN(C)C)O.CC(CN(C)C)O.CC(=O)NC1=CC=C(C=C1)C(=O)O.CC(=O)NC1=CC=C(C=C1)C(=O)O.CC(=O)NC1=CC=C(C=C1)C(=O)O.C1=NC(=O)C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O
InChIInChI=1S/C10H12N4O5.3C9H9NO3.3C5H13NO/c15-1-4-6(16)7(17)10(19-4)14-3-13-5-8(14)11-2-12-9(5)18;3*1-6(11)10-8-4-2-7(3-5-8)9(12)13;3*1-5(7)4-6(2)3/h2-7,10,15-17H,1H2;3*2-5H,1H3,(H,10,11)(H,12,13);3*5,7H,4H2,1-3H3
InChIKeyCICINYKKPVZUJZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Inosine Pranobex (Imunovir/Delimmun/Groprinosin): Immunomodulatory Antiviral – Technical Baseline for Scientific Procurement


Inosine pranobex (IP; CAS 36703-88-5; synonyms: isoprinosine, methisoprinol, inosine acedoben dimepranol) is a synthetic, multi-component immunomodulatory antiviral agent composed of inosine and the p-acetamidobenzoate salt of N,N-dimethylamino-2-propanol in a precisely defined 1:3 molar ratio, with the complete molecular formula C₅₂H₇₈N₁₀O₁₇ and molecular weight 1115.23 g/mol [1]. First synthesized in the 1970s, IP does not act as a direct virucidal or viral replication inhibitor; instead, its antiviral and antitumour activities in vivo are secondary to a host-directed immunomodulating effect involving enhanced T-lymphocyte proliferation, natural killer (NK) cell cytotoxicity, and pro-inflammatory cytokine production (IL-1, IL-2, IFN-γ) [2]. IP is rapidly and completely absorbed (≥90%) after oral administration, reaches peak plasma concentration at approximately 1 hour, and exhibits a short plasma half-life of approximately 50 minutes, with the inosine moiety metabolized primarily to uric acid and excreted renally [2]. Marketed under trade names including Imunovir (UK), Delimmun (Poland), Groprinosin (Poland, Czech Republic, Slovakia), and Isoprinosine (multiple territories), IP is authorized in over 50 countries for indications spanning mucocutaneous herpes simplex, genital warts (HPV), subacute sclerosing panencephalitis (SSPE), and recurrent viral respiratory infections [1][2].

Why Inosine Pranobex Cannot Be Interchanged with Direct Antivirals or Single-Component Immunomodulators


Inosine pranobex occupies a mechanistically distinct niche that prevents simple substitution by direct-acting antivirals (e.g., acyclovir) or single-component immunostimulants (e.g., imiquimod). Unlike acyclovir, which requires viral thymidine kinase-mediated phosphorylation to inhibit herpesvirus DNA polymerase, IP exerts no direct virally-targeted enzymatic inhibition; its clinical antiviral effect derives entirely from host immune potentiation—enhancing NK cell cytotoxicity via NKG2D ligand upregulation, augmenting T-lymphocyte proliferative responses, and restoring depressed cell-mediated immunity [1]. This host-directed mechanism confers a fundamentally different resistance profile: viral mutations that abrogate acyclovir activation (e.g., thymidine kinase-deficient HSV strains) do not compromise IP efficacy. Conversely, in head-to-head suppression of frequently recurring genital herpes, acyclovir demonstrates significantly longer time to first recurrence and lower recurrence frequency than IP (randomized double-blind trial; n=31; 12-week treatment), establishing that IP should not be selected as a substitute for acyclovir in direct viral suppression but rather occupies a complementary or alternative role where immunomodulation is the therapeutic priority [1]. The three-component complex structure (inosine + p-acetamidobenzoate salt + dimethylaminoisopropanol in a 1:3 molar ratio) is essential for full immunomodulatory activity; inosine alone lacks the NK-cell-potentiating and cytokine-inducing capacity of the complete IP complex, and the dimethylaminoisopropanol component is critical for cellular membrane interaction and bioavailability of the active moieties [1].

Quantitative Head-to-Head Evidence Guide: Where Inosine Pranobex Demonstrates Measurable Differentiation from Comparators


HIV Disease Progression Delay: Inosine Pranobex vs. Placebo – AIDS Development at 24 Weeks

In a randomized, double-blind, placebo-controlled trial across 21 centers in Denmark and Sweden (N=866 patients with HIV infection but without manifest AIDS), inosine pranobex (1 g three times daily for 24 weeks) demonstrated a statistically significant reduction in progression to AIDS compared with placebo. AIDS developed in 2 of 429 patients in the IP group versus 17 of 437 patients in the placebo group, corresponding to an odds ratio of 8.6 (95% CI: 2.2–52.6; P<0.001) [1]. By contrast, zidovudine (AZT), the standard-of-care antiretroviral at the time, acts via reverse transcriptase inhibition, whereas IP achieves clinical benefit without direct antiviral activity, through immunomodulation [1]. This trial remains the largest controlled evaluation of an immunomodulatory approach to delaying HIV disease progression in the pre-combination antiretroviral therapy era, and is distinguished by the magnitude of the odds ratio, albeit with a wide confidence interval reflecting the low event rate [1].

HIV immunomodulation AIDS progression delay randomized placebo-controlled trial

Cervical HPV Clearance: Inosine Pranobex vs. Untreated Control – High-Risk Genotype Eradication

In a cohort study of 624 patients with HPV positivity and/or cervical precancerous lesions at Selçuk University (2022–2025), the HPV clearance rate was significantly higher in the inosine pranobex (IP) group compared with the untreated control group (68.1% vs. 39.6%; P=0.001) at one-year follow-up [1]. The enhanced clearance was particularly pronounced for high-risk HPV genotypes, including HPV 16, HPV 18, and HPV 45 [1]. For context, topical imiquimod 5% cream, a Toll-like receptor 7 agonist used as a local immunomodulator for genital warts, achieves complete wart clearance in approximately 51% of immunocompetent patients across randomized trials, with 37% remaining recurrence-free post-treatment [2]; however, imiquimod is applied topically and is not indicated for cervical HPV clearance, whereas IP acts systemically and targets viral clearance at the cervical epithelium via oral administration [1]. IP treatment also significantly increased HPV clearance in smokers, a subgroup with typically impaired spontaneous viral clearance [1].

HPV clearance cervical intraepithelial neoplasia high-risk HPV immunotherapy

Multi-Herpesvirus Activity Suppression in Pediatric Recurrent Respiratory Infections: Quantitative Virological Response

In a clinical study of 96 children aged 3–17 years with recurrent respiratory infections (RRI) and laboratory-confirmed active herpes simplex virus (HSV) infection, inosine pranobex (50–75 mg/kg/day administered in three 10-day courses with 10-day intervals) produced significant reductions across multiple herpesvirus species [1]. The percentage of patients with active HHV-6A/B decreased from 78.1% to 12.5% (P<0.01), active Epstein–Barr virus (EBV) decreased from 45.8% to 7.3%, and active HSV type 1 decreased from 14.6% to 1.0% [1]. A reduction in HSV infection activity was reported in 88.6% of children [1]. Concurrently, a reduction in the rate and severity of respiratory diseases was reported in 94% of children, and fever severity decreased twofold (P=0.035) [1]. For comparison, a separate placebo-controlled trial of isoprinosine (50 mg/kg/day for 6 weeks followed by twice-weekly maintenance) in 102 children aged 4–8 years with frequent respiratory tract infections failed to demonstrate significant clinical benefit versus placebo, suggesting that IP efficacy in this indication may depend on the presence of active herpesvirus co-infection and the specific dosing regimen employed [2].

pediatric recurrent respiratory infections herpesvirus reactivation HHV-6 immunomodulation

Long-Term Therapeutic Persistence in SSPE: Inosine Pranobex vs. Interferon Alpha vs. Ribavirin

A 2022 nationwide survey of surviving SSPE patients in Japan (median age 32 years, range 16–52) revealed a striking differential in long-term treatment persistence among the three most commonly used therapies. The proportion of patients prescribed inosine pranobex decreased modestly from 96.1% (2007 survey) to 79.4% (2022 survey), whereas interferon alpha prescriptions declined precipitously from 74.8% to 14.3%, and ribavirin prescriptions fell from 25.3% to 0% over the same period [1]. This differential treatment retention pattern, while not a controlled efficacy comparison, reflects real-world clinical preference and tolerability-driven persistence over a 15-year interval. IP in combination with weekly intrathecal interferon-alpha is considered the most beneficial regimen currently available for SSPE [2]. A comprehensive 2022 review of 74 SSPE case reports concluded that interferon alpha, inosine pranobex, and ribavirin together constitute the most effective treatment triad, with IP serving as the backbone oral immunomodulatory component around which other therapies are deployed [2].

subacute sclerosing panencephalitis SSPE treatment retention interferon alpha comparator

Mechanistic Differentiation: NK Cell Cytotoxicity Enhancement via NKG2D Ligand Upregulation

Inosine pranobex enhances human NK cell cytotoxicity through a dual mechanism: induction of purine nucleotide synthesis driving metabolic activation of NK cells, and upregulation of NKG2D ligand expression on target cells, thereby increasing their susceptibility to NKG2D-dependent NK cell-mediated killing [1]. This mechanism is fundamentally distinct from that of direct antiviral agents (e.g., acyclovir, which acts via viral DNA polymerase inhibition) and from topical Toll-like receptor agonists (e.g., imiquimod, which induces local cytokine production via TLR7). The NKG2D pathway is particularly relevant for eliminating virus-infected and malignantly transformed cells that downregulate MHC class I to evade CD8+ T-cell recognition—precisely the immune evasion strategy employed by HPV and various herpesviruses [1]. While quantitative dose-response data for NK cell cytotoxicity enhancement in clinical samples are not available from this mechanistic study, the identification of a specific molecular target (NKG2D ligand induction) distinguishes IP from broad-spectrum immunostimulants that lack a defined receptor-level mechanism [1].

NK cell cytotoxicity NKG2D ligand immunometabolic activation

COVID-19 Case-Fatality Rate Reduction in Elderly Nursing Home Residents: Inosine Pranobex vs. External Untreated Comparator

During SARS-CoV-2 outbreaks at three nursing homes in the Czech Republic, inosine pranobex treatment initiated upon PCR confirmation of infection was associated with a significantly reduced case-fatality rate (CFR). Among 301 residents, the CFR in the IP-treated group across all three nursing homes was 11.9% (17/142), compared with 27.6% (211/764) reported in a contemporaneous Irish nursing home study serving as an external untreated comparator (OR: 2.8) [1]. Within the Litovel nursing home, where a direct internal comparison was possible, the CFR for PCR+ residents receiving IP versus those not receiving IP showed an odds ratio of 7.2 (P<0.05) [1]. The overall CFR across all three IP-treated nursing homes (age range 75–84) was 7.5%, compared with 18% across all nursing homes in the Czech Republic during the same period (OR: 2.8) [1]. These data, while preliminary and derived from an observational rather than randomized design, represent the only available quantitative evidence of IP-associated mortality reduction in an acute viral pandemic setting, and are mechanistically consistent with IP's known enhancement of NK cell antiviral function—a critical early defense against SARS-CoV-2 [1].

COVID-19 immunomodulation nursing home outbreak case-fatality rate reduction

High-Yield Application Scenarios for Inosine Pranobex Based on Quantitative Differentiation Evidence


Systemic Immunotherapy for Persistent High-Risk HPV Cervical Infection – Adjunct to Conization or as Standalone Clearance Strategy

Inosine pranobex achieves a 68.1% HPV clearance rate at one year versus 39.6% in untreated controls (P=0.001), with particular efficacy against oncogenic genotypes HPV 16, 18, and 45 [1]. This 28.5-percentage-point absolute improvement supports IP deployment as a systemic oral adjunct to cervical conization or as a standalone clearance strategy in patients with persistent high-risk HPV who are not immediate candidates for excisional procedures. Unlike topical imiquimod (~51% wart clearance in immunocompetent patients [1]), IP provides systemic immunomodulation targeting the cervical epithelium from the oral route, making it suitable for lesions beyond the reach of topical application. The evidence further indicates that IP maintains efficacy in smokers, a subgroup with known impaired spontaneous HPV clearance, reinforcing its utility in populations with compromised baseline immune surveillance [1].

Pediatric Recurrent Respiratory Infections with Confirmed Active Herpesvirus Co-Infection – Precision Immunotherapy Guided by Virological Diagnosis

In children with PCR-confirmed active HSV, HHV-6A/B, or EBV co-infection and recurrent respiratory infections, inosine pranobex (50–75 mg/kg/day in three 10-day courses) reduces active HHV-6A/B prevalence from 78.1% to 12.5% (P<0.01), active EBV from 45.8% to 7.3%, and active HSV-1 from 14.6% to 1.0%, with 94% of children experiencing reduced respiratory disease frequency and severity [2]. Critically, a separate placebo-controlled trial in children without confirmed active herpesvirus infection showed no clinical benefit from IP, establishing that virological pre-screening is essential for rational prescribing [2]. This scenario defines a precision medicine niche: IP should be deployed only when quantitative PCR or serological testing confirms active herpesvirus replication, avoiding empirical 'immune-boosting' use that dilutes cost-effectiveness and therapeutic yield [2].

SSPE Long-Term Disease Management – Backbone Oral Immunomodulator in Combination with Intrathecal Interferon Alpha

In subacute sclerosing panencephalitis (SSPE), a uniformly fatal pediatric neurodegenerative disease caused by persistent measles virus infection, inosine pranobex demonstrates the highest long-term treatment retention of any therapy: 79.4% of surviving patients remained on IP in the 2022 Japanese nationwide survey, compared with only 14.3% for interferon alpha and 0% for ribavirin—representing complete discontinuation of ribavirin and a 60.5-percentage-point decline in interferon use over 15 years [3]. IP in combination with weekly intrathecal interferon-alpha is considered the most beneficial regimen currently available [3]. For SSPE reference centers, IP represents the only oral agent with sustained real-world prescribing preference over a decade and a half, justifying its role as the immunomodulatory backbone of multi-agent SSPE protocols [3].

Pandemic Preparedness and Vulnerable Population Protection – Immunomodulatory Bridge During Emerging Viral Outbreaks

In the COVID-19 nursing home setting, IP treatment initiated at the time of PCR confirmation was associated with a case-fatality rate of 11.9%, compared with 27.6% in an external untreated comparator cohort (OR 2.8), and a within-facility comparison yielded an odds ratio of 7.2 (P<0.05) [4]. While observational, this 15.7-percentage-point CFR reduction signal in elderly patients—considered the highest-risk demographic for viral pneumonia mortality—is mechanistically congruent with IP's demonstrated enhancement of NK cell cytotoxicity via NKG2D ligand induction [4]. In scenarios where direct-acting antivirals are unavailable (novel pandemic pathogens) or vaccination coverage is incomplete (emerging variants, immunocompromised hosts), IP's host-directed, variant-agnostic immunomodulatory mechanism provides a scientifically plausible bridge therapy, warranting inclusion in strategic national stockpiles for viral outbreak response [4].

Quote Request

Request a Quote for Imunovir; Delimmun; Groprinosin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.